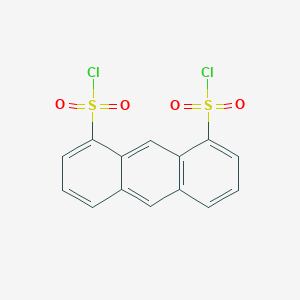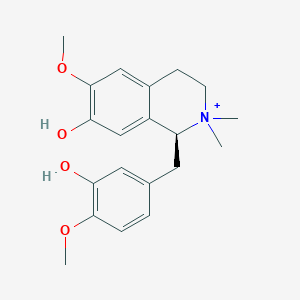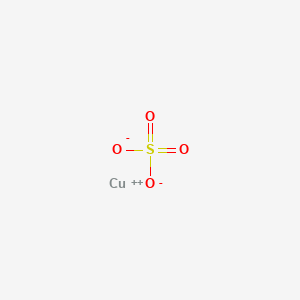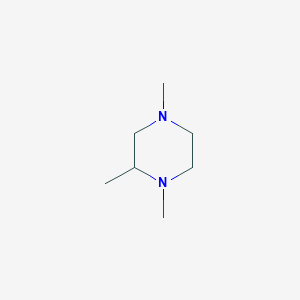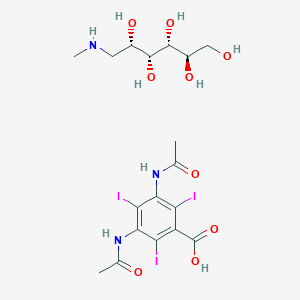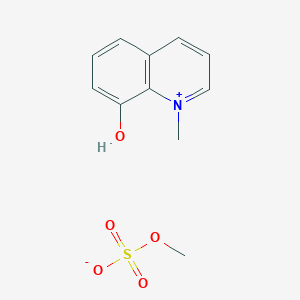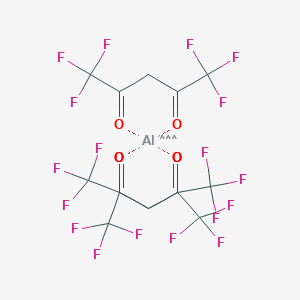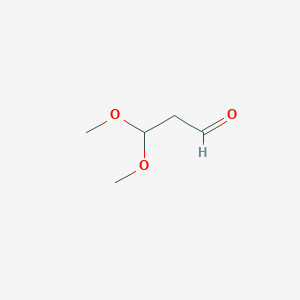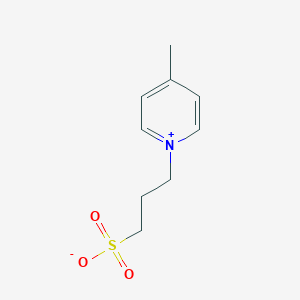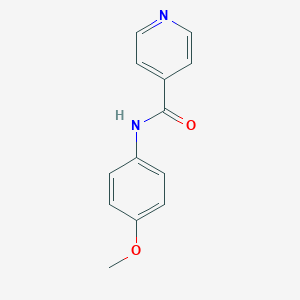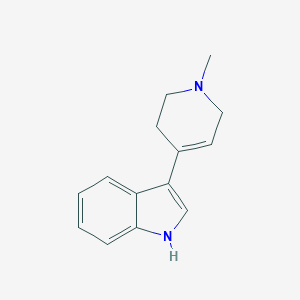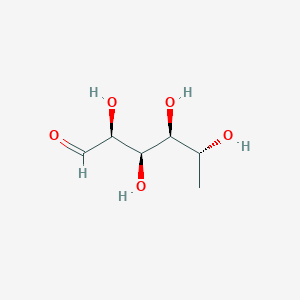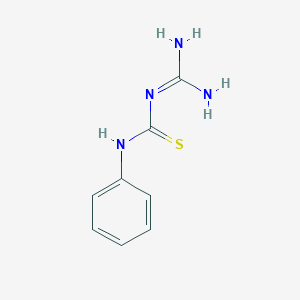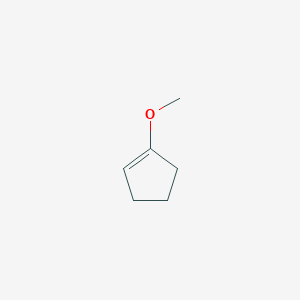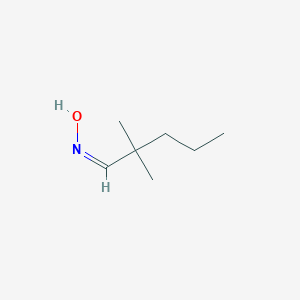
2,2-Dimethylpentanal oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpentanal oxime, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, pharmacology, and environmental science.
作用机制
2,2-Dimethylpentanal oxime acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of action involves the formation of a nitroxide radical, which is a stable and unreactive species. The nitroxide radical can then be detected by ESR spectroscopy, providing valuable information about the nature and concentration of free radicals in biological systems.
生化和生理效应
2,2-Dimethylpentanal oxime has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 2,2-Dimethylpentanal oxime can scavenge free radicals and prevent oxidative damage to cells and tissues, reducing the risk of various diseases such as cancer and cardiovascular disease. 2,2-Dimethylpentanal oxime can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 2,2-Dimethylpentanal oxime has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
2,2-Dimethylpentanal oxime has several advantages for lab experiments, including its ability to trap and detect free radicals, its stability, and its low toxicity. However, 2,2-Dimethylpentanal oxime also has some limitations, such as its limited solubility in water and its potential to react with other molecules in biological systems, which may affect the accuracy of the results obtained.
未来方向
There are several future directions for the use of 2,2-Dimethylpentanal oxime in scientific research. One potential application is in the development of new antioxidant and anti-inflammatory drugs that can target free radicals and reduce oxidative stress and inflammation in the body. 2,2-Dimethylpentanal oxime can also be used to study the role of free radicals in aging and age-related diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2,2-Dimethylpentanal oxime can be used to study the effects of environmental toxins and pollutants on biological systems, providing valuable information for environmental science and public health.
合成方法
2,2-Dimethylpentanal oxime can be synthesized by reacting 2,2-dimethylpentanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction yields 2,2-Dimethylpentanal oxime, which can be purified through recrystallization.
科学研究应用
2,2-Dimethylpentanal oxime has been widely used in scientific research due to its ability to trap and detect free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's, and Parkinson's disease. 2,2-Dimethylpentanal oxime can trap free radicals by forming stable adducts, which can be detected by electron spin resonance (ESR) spectroscopy. This technique has been used to study the role of free radicals in various biological processes, such as oxidative stress, inflammation, and aging.
属性
CAS 编号 |
16519-70-3 |
|---|---|
产品名称 |
2,2-Dimethylpentanal oxime |
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC 名称 |
(NZ)-N-(2,2-dimethylpentylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6- |
InChI 键 |
LNLOTMFTGPRANI-VURMDHGXSA-N |
手性 SMILES |
CCCC(C)(C)/C=N\O |
SMILES |
CCCC(C)(C)C=NO |
规范 SMILES |
CCCC(C)(C)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



